1-(4-Ethoxyphenyl)-2-fluoroethan-1-one
Description
Properties
CAS No. |
371754-92-6 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C10H11FO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
MKIFDFOEJUJQGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxybenzene with fluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the nucleophilic substitution of 4-ethoxyphenyl magnesium bromide with fluoroacetyl chloride, followed by hydrolysis to yield the desired product. This method requires careful control of reaction conditions to ensure high yield and purity of the final compound.
Industrial production of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters and minimize the formation of by-products.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the fluoroethanone moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of amine or thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-fluoroethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cell surface receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Research Implications
- Synthetic Routes : Analogous compounds (e.g., ) suggest that sodium ethoxide and α-halogenated ketones could be used to synthesize the target compound via nucleophilic substitution .
- Crystallography : Substituent positioning (e.g., para-ethoxy) likely influences crystal packing through hydrogen bonding and van der Waals interactions, as seen in chalcone derivatives () .
- Safety Profile : While direct toxicity data is lacking, structurally similar compounds (e.g., ) exhibit low acute toxicity, suggesting cautious handling is sufficient .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one?
The synthesis of this compound typically involves Friedel-Crafts acylation or halogenation of precursor aromatic ketones. For example:
- Friedel-Crafts Acylation : React 4-ethoxyphenyl derivatives with fluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Halogenation : Introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), ensuring inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol or methanol) are standard for isolating high-purity products .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR confirm the ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) and fluorine substitution (δ ~−110 to −120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₁₀H₁₁FO₂: [M+H]⁺ = 183.0821) validates molecular composition .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, with ORTEP diagrams confirming bond angles and spatial arrangements .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in sealed containers under inert gas (argon) at room temperature to prevent degradation .
- Exposure Mitigation : Use PPE (gloves, goggles) and work in fume hoods. Avoid contact with strong oxidizers or acids to prevent hazardous reactions (e.g., toxic fume release) .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group (C=O) is a reactive site for nucleophilic attack .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS. Validate with experimental kinetics data .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency. AlCl₃ may offer higher yields (~75%) but requires careful quenching .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates compared to toluene .
- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions in exothermic steps (e.g., fluorination) .
Q. How does the ethoxy group influence electronic properties in derivatization reactions?
- Electron-Donating Effect : The ethoxy group activates the aromatic ring toward electrophilic substitution, directing incoming groups to the para position.
- Steric Effects : Substituent bulkiness impacts reaction pathways. For example, bulky groups may favor meta substitution in sterically hindered environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
